BAY-728

USP21 Deubiquitinase Negative Control

USP21 researchers require a chemically matched, biologically inert negative control to validate target engagement and eliminate false-positive signals. BAY-728, the (S)-enantiomer of BAY-805, fulfills this role with negligible USP21 inhibition (IC50 >> 10 µM) and extremely weak HIF-1α activity (IC50 = 30,000 nM). • Defines baseline (0% inhibition) in HTS assays for robust Z-factor calculation • Head-to-head comparator with BAY-805 validates USP21-mediated phenotypes • Identical formulation properties ensure matched dosing in in vivo studies • Confirms HIF pathway specificity by ruling out USP21-mediated confounding

Molecular Formula C24H28F3N5O2S
Molecular Weight 507.6 g/mol
Cat. No. B12390371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-728
Molecular FormulaC24H28F3N5O2S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F
InChIInChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1
InChIKeyLXRBPWHQMGKMRT-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-728 Procurement Overview: Identity, Purity, and Intended Use as a USP21 Research Control


BAY-728 (CAS not assigned, Formula C24H28F3N5O2S, MW 507.57) is a chemically synthesized small molecule provided as a ≥98% purity solid . It is structurally defined as the (S)-enantiomer of BAY-805, a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21), and is specifically manufactured and validated for use as a negative control compound in USP21-related assays . BAY-728 exhibits negligible inhibitory activity against USP21 and minimal off-target effects, making it a critical reagent for establishing assay background and confirming the specificity of USP21-mediated effects observed with BAY-805 [1]. It is not intended for use as an active pharmacological agent.

Why Generic Substitution Fails: BAY-728 is Not a HIF Inhibitor and Cannot Replace Active USP21 Probes


Substituting BAY-728 with other compounds labeled as 'HIF inhibitors' (e.g., BAY 87-2243) or 'USP21 inhibitors' (e.g., BAY-805) is scientifically invalid. BAY-728 is an enantiomer of BAY-805 with negligible activity against USP21 (IC50 >> 10 µM) [1] and extremely weak, biologically irrelevant activity against HIF-1α (IC50 = 30,000 nM) [2]. In contrast, BAY-805 potently inhibits USP21 (IC50 = 2-6 nM) [1], and BAY 87-2243 is a highly potent HIF-1α inhibitor (IC50 = 0.7 nM) [3]. Using BAY-728 in place of either active compound would lead to false-negative results and misinterpretation of USP21 or HIF pathway involvement. Conversely, using an active HIF or USP21 inhibitor as a negative control would introduce false-positive signals. BAY-728's value is precisely its inactivity, ensuring that observed effects in USP21 studies are due to target engagement rather than off-target or vehicle effects.

BAY-728 Quantitative Differentiation: Head-to-Head Activity Comparisons


BAY-728 vs. BAY-805: >1,000-Fold Difference in USP21 Inhibitory Activity

BAY-728 (the (S)-enantiomer) exhibits no significant inhibition of USP21 at concentrations where BAY-805 (the (R)-enantiomer) achieves near-complete inhibition. BAY-805 inhibits recombinant human USP21 with IC50 values of 2 nM (Ub-Rhodamine assay) and 6 nM (HTRF assay) [1]. In contrast, BAY-728 shows no measurable inhibition of USP21 in these same assays (IC50 > 10 µM), demonstrating a >1,000-fold reduction in potency [1]. This stereoselectivity is critical for validating target-specific effects in USP21 research.

USP21 Deubiquitinase Negative Control

BAY-728 vs. BAY 87-2243: 43,000-Fold Difference in HIF-1α Inhibition

BAY-728 exhibits extremely weak inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) with an IC50 of 30,000 nM (30 µM) in a cell-based HRE-luciferase reporter assay [1]. In contrast, the dedicated HIF inhibitor BAY 87-2243 potently inhibits HIF-1α transcriptional activity with an IC50 of 0.7 nM in the same assay system [2]. This represents a >43,000-fold difference in potency. BAY-728's minimal activity confirms it is not a functional HIF inhibitor and cannot substitute for active compounds targeting this pathway.

HIF-1α Hypoxia Mitochondrial Complex I

BAY-728 vs. BAY-805: Enantiomeric Specificity and Structural Basis for Inactivity

BAY-728 is the (S)-enantiomer of BAY-805, which is the (R)-enantiomer . The chiral center at the amino acid-derived portion of the molecule dictates a stereospecific interaction with the USP21 active site. BAY-805's (R)-configuration allows high-affinity, non-covalent binding to USP21 (Kd = 2.2 nM) , whereas BAY-728's (S)-configuration precludes productive binding, rendering it inactive. This enantiomeric relationship provides a structurally matched control where only stereochemistry differs, eliminating concerns about formulation, solubility, or chemical stability differences that plague unrelated control compounds.

Chirality Structure-Activity Relationship Negative Control

BAY-728 vs. Alternative Negative Controls: Matched Physicochemical Properties for USP21 Assay Systems

BAY-728 shares identical physicochemical properties with BAY-805: molecular weight (507.57), molecular formula (C24H28F3N5O2S), and high solubility in DMSO (>100 mg/mL; >197 mM) . This ensures that any differences observed in cell-based or biochemical assays are due solely to biological activity, not to differences in compound handling, solubility, or vehicle effects. Generic negative controls (e.g., DMSO alone, unrelated inactive compounds) do not control for potential scaffold-specific off-target effects or variations in compound delivery.

Assay Development Vehicle Control DMSO Solubility

Optimal BAY-728 Application Scenarios in USP21-Focused Research and Assay Development


USP21 Target Validation Studies

In experiments designed to validate USP21 as a therapeutic target, BAY-728 serves as the essential negative control alongside BAY-805. Researchers can treat cells or biochemical assays with BAY-805 to observe USP21 inhibition effects (e.g., NF-κB activation, changes in protein ubiquitination) and use BAY-728 at identical concentrations to confirm that the observed phenotype is specific to USP21 catalytic inhibition and not due to off-target interactions of the chemical scaffold [1]. This head-to-head comparison is critical for high-impact publications and target deconvolution studies.

High-Throughput Screening (HTS) Assay Development and Validation

When developing HTS assays for USP21 modulators, BAY-728 is used to define the baseline (0% inhibition) signal. Its matched physicochemical properties to BAY-805 ensure that any signal window generated by BAY-805 (100% inhibition) is due to genuine target engagement [2]. Including BAY-728 controls on every plate helps identify assay drift, compound interference, or plate-specific artifacts, thereby improving assay robustness and Z-factor calculations.

In Vivo Pharmacodynamic Studies with BAY-805

For in vivo studies assessing the pharmacodynamics of USP21 inhibition, BAY-728 is used as a vehicle/control group matched to the BAY-805 treatment group. Because both compounds share identical formulation properties and solubility , researchers can administer the same dose volume and vehicle composition, isolating the biological effects of USP21 inhibition from any potential effects of the vehicle or compound class. This is particularly important when assessing tumor growth, immune cell infiltration, or biomarker changes in animal models.

Differentiation from HIF Pathway Studies

Given that BAY-728 is sometimes erroneously cross-referenced with HIF inhibitors, it is specifically used to confirm that observed HIF-related phenotypes are not mediated by this compound. In studies where hypoxia or HIF signaling is being modulated, BAY-728 can be included as a negative control to rule out any confounding USP21-mediated effects, thereby ensuring the specificity of HIF pathway interrogation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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